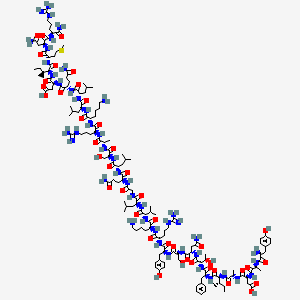
H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2 is a peptide composed of 31 amino acids. This sequence is known for its biological activity and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, high-performance liquid chromatography (HPLC) is often used for purification.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a benchmark for developing new synthetic methods and analytical techniques.
Biology
In biological research, this peptide is studied for its role in cellular signaling pathways. It can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine
Medically, this peptide has potential therapeutic applications. It may be explored for its ability to modulate immune responses, act as a hormone analog, or serve as a drug delivery vehicle.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials and biosensors . Its specific sequence and properties make it suitable for various biotechnological applications.
作用機序
The mechanism by which this peptide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The interaction with these targets can trigger a cascade of biochemical events, leading to the desired biological response. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct biological activity and stability. Compared to other peptides, it may have unique binding affinities and specificities for its molecular targets, making it a valuable tool in research and therapeutic development.
特性
CAS番号 |
112898-04-1 |
|---|---|
分子式 |
C150H247N45O42S |
分子量 |
3384.959 |
InChI |
InChI=1S/C150H247N45O42S/c1-20-77(13)117(193-123(213)81(17)170-133(223)105(67-114(206)207)180-122(212)79(15)169-124(214)88(153)62-84-39-43-86(199)44-40-84)146(236)188-102(63-83-32-23-22-24-33-83)140(230)195-119(82(18)198)147(237)189-104(66-112(157)204)139(229)191-108(71-197)143(233)184-101(64-85-41-45-87(200)46-42-85)137(227)177-93(38-31-56-167-150(163)164)127(217)176-91(35-26-28-53-152)132(222)192-116(76(11)12)144(234)187-97(58-72(3)4)125(215)168-69-113(205)172-94(47-49-109(154)201)129(219)182-100(61-75(9)10)136(226)190-107(70-196)142(232)171-80(16)121(211)174-92(37-30-55-166-149(161)162)126(216)175-90(34-25-27-52-151)128(218)181-99(60-74(7)8)135(225)183-98(59-73(5)6)134(224)178-95(48-50-110(155)202)130(220)186-106(68-115(208)209)141(231)194-118(78(14)21-2)145(235)179-96(51-57-238-19)131(221)185-103(65-111(156)203)138(228)173-89(120(158)210)36-29-54-165-148(159)160/h22-24,32-33,39-46,72-82,88-108,116-119,196-200H,20-21,25-31,34-38,47-71,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,204)(H2,158,210)(H,168,215)(H,169,214)(H,170,223)(H,171,232)(H,172,205)(H,173,228)(H,174,211)(H,175,216)(H,176,217)(H,177,227)(H,178,224)(H,179,235)(H,180,212)(H,181,218)(H,182,219)(H,183,225)(H,184,233)(H,185,221)(H,186,220)(H,187,234)(H,188,236)(H,189,237)(H,190,226)(H,191,229)(H,192,222)(H,193,213)(H,194,231)(H,195,230)(H,206,207)(H,208,209)(H4,159,160,165)(H4,161,162,166)(H4,163,164,167)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,116-,117-,118-,119-/m0/s1 |
InChIキー |
HQLWNECAGKCSKM-MJHBGXHASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















